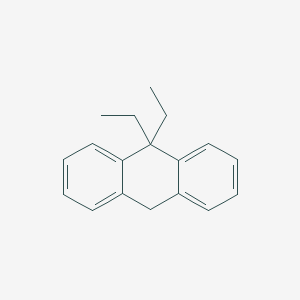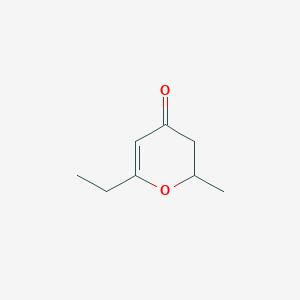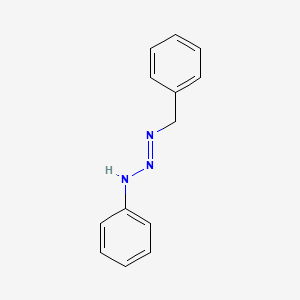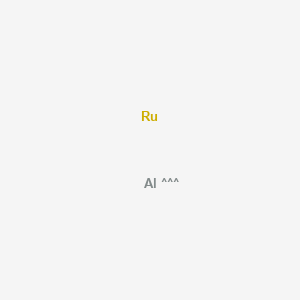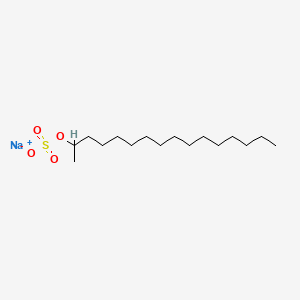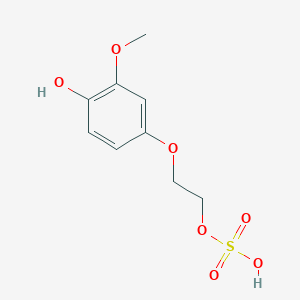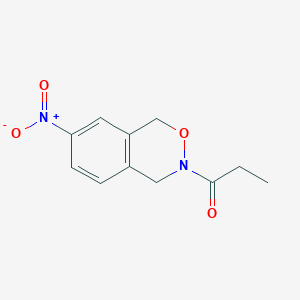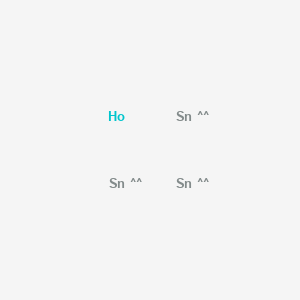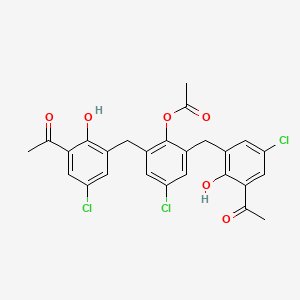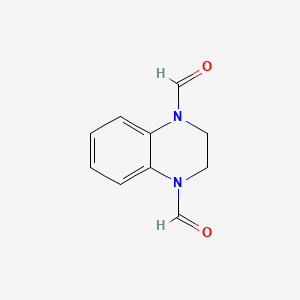
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with formic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid.
Reduction: 2,3-Dihydroquinoxaline-1,4-dimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Quinoxaline derivatives have shown potential as antifungal, antibacterial, and antiviral agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxyquinoxaline-1,4-dicarbaldehyde
- 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid
- 2,3-Dihydroquinoxaline-1,4-dimethanol
Uniqueness
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is unique due to its specific functional groups (aldehyde groups) which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit significant biological activity, making it valuable in medicinal chemistry research.
特性
CAS番号 |
10579-71-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
2,3-dihydroquinoxaline-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c13-7-11-5-6-12(8-14)10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2 |
InChIキー |
SOHAPUWBPAVEIY-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



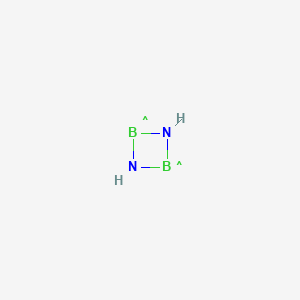
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

